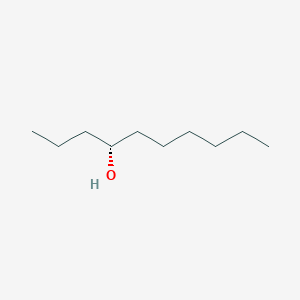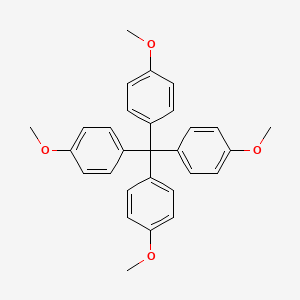
Tetrakis(4-methoxyphenyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(4-methoxyphenyl)methane is an organic compound with the molecular formula C29H28O4. It is a tetrahedral molecule where a central carbon atom is bonded to four 4-methoxyphenyl groups. This compound is known for its unique structural properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(4-methoxyphenyl)methane can be synthesized through a multi-step process. One common method involves the reaction of 4-methoxybenzyl chloride with sodium methoxide to form 4-methoxybenzyl alcohol. This intermediate is then reacted with formaldehyde in the presence of a base to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale reactions using the same principles as laboratory methods. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(4-methoxyphenyl)methane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are often employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including luminescent materials and sensors.
Mechanism of Action
The mechanism of action of tetrakis(4-methoxyphenyl)methane involves its interaction with molecular targets through its aromatic rings and methoxy groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon irradiation, leading to the destruction of target cells .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-hydroxyphenyl)methane: Similar structure but with hydroxyl groups instead of methoxy groups.
Tetrakis(4-aminophenyl)methane: Contains amino groups, leading to different reactivity and applications.
Tetrakis(4-ethynylphenyl)methane: Features ethynyl groups, which can participate in different types of chemical reactions.
Uniqueness
Tetrakis(4-methoxyphenyl)methane is unique due to its methoxy groups, which provide specific electronic and steric properties. These properties influence its reactivity and make it suitable for particular applications, such as in the development of luminescent materials and sensors .
Properties
Molecular Formula |
C29H28O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-methoxy-4-[tris(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C29H28O4/c1-30-25-13-5-21(6-14-25)29(22-7-15-26(31-2)16-8-22,23-9-17-27(32-3)18-10-23)24-11-19-28(33-4)20-12-24/h5-20H,1-4H3 |
InChI Key |
OAAQXXOISJIHMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline](/img/structure/B15073157.png)

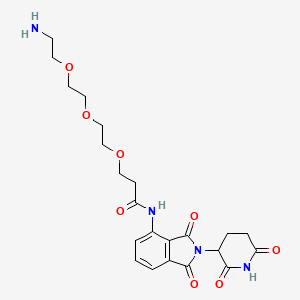

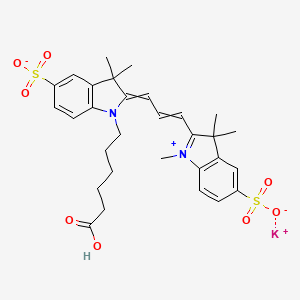
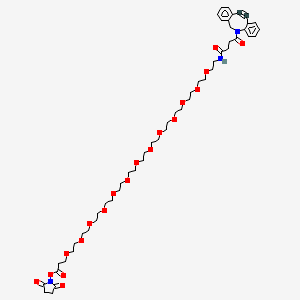
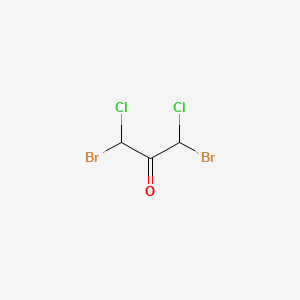
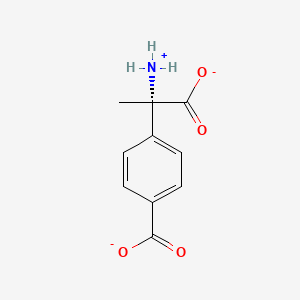
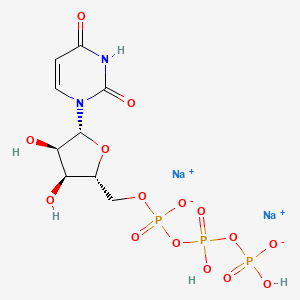
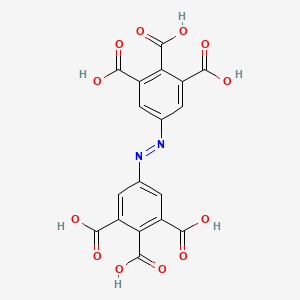
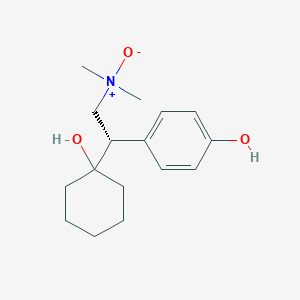
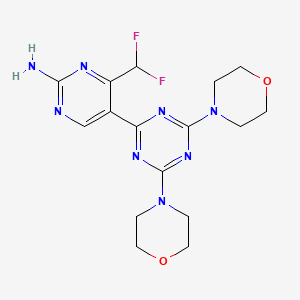
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
